
(S)-2,3,4,5-tetrahydropyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-piperideine-6-carboxylic acid is the (S)-enantiomer of 1-piperideine-6-carboxylic acid. It is a conjugate acid of a (S)-1-piperideine-6-carboxylate.
Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of Tetrahydropyridines : Tetrahydropyridine derivatives, including those related to (S)-2,3,4,5-tetrahydropyridine-2-carboxylic acid, are synthesized using various methods such as phosphine-catalyzed ring-forming reactions and intramolecular 1,6-conjugate addition processes. These methods provide access to a range of structurally diverse tetrahydropyridines with potential biological activities (Kim, Kim, Moon, & Kim, 2016).
- Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : Another approach involves palladium-catalyzed oxidative carbonylation conditions to yield derivatives like tetrahydrofuran and tetrahydropyridinedione, indicating the versatility in the synthesis of complex molecules from simple precursors (Bacchi et al., 2005).
Structural and Mechanistic Studies
- X-Ray Diffraction Studies : X-ray diffraction studies of compounds like (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate provide insights into the structural characteristics of tetrahydropyridine derivatives. This knowledge is essential for understanding their potential applications and interactions (Sambyal et al., 2011).
Biological and Catalytic Applications
- Antimicrobial Activities : Some tetrahydropyridine derivatives exhibit significant antimicrobial activities, highlighting their potential as therapeutic agents. This is particularly true for derivatives with specific structural features, as seen in the study of antimicrobial activities, DNA interactions, and spectroscopic characterizations of pyridine-2-carboxylic acid derivatives (Tamer et al., 2018).
- Electrocarboxylation and Antioxidant Activities : Electrocarboxylation methods have been used to synthesize novel acid derivatives of 1,4-dihydropyridines, which are then studied for their antioxidant activities. This process not only demonstrates the chemical versatility of these compounds but also their potential in addressing oxidative stress-related conditions (Malhi et al., 2022).
Advanced Material Science
- Metal-Organic Frameworks (MOFs) : Tetrahydropyridine derivatives and related compounds are utilized in the construction of advanced materials such as metal-organic frameworks (MOFs). These materials have various applications, including gas adsorption and catalysis, due to their unique structural and electronic properties (Qiu et al., 2020).
properties
CAS RN |
73980-78-6 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(2S)-2,3,4,5-tetrahydropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h4-5H,1-3H2,(H,8,9)/t5-/m0/s1 |
InChI Key |
CSDPVAKVEWETFG-YFKPBYRVSA-N |
Isomeric SMILES |
C1CC=N[C@@H](C1)C(=O)O |
SMILES |
C1CC=NC(C1)C(=O)O |
Canonical SMILES |
C1CC=NC(C1)C(=O)O |
Other CAS RN |
73980-78-6 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




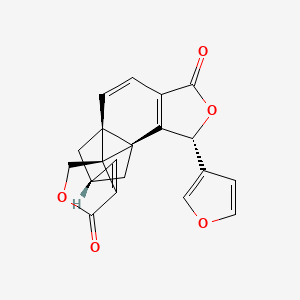
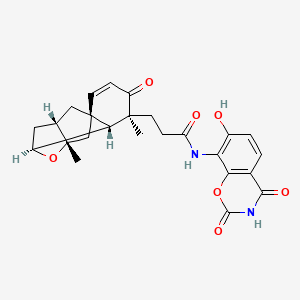
![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-fluorophenyl)hexanoyl]phytosphingosine](/img/structure/B1264161.png)
![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1264165.png)

![N-[4-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2-oxoimidazolidin-1-yl]methanesulfonamide](/img/structure/B1264169.png)
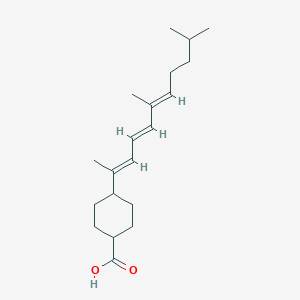
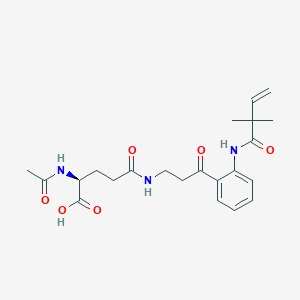
![2-O-palmitoyl-3-O-[(2E,4S,6S)-2,4,6-trimethyltetracos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264172.png)
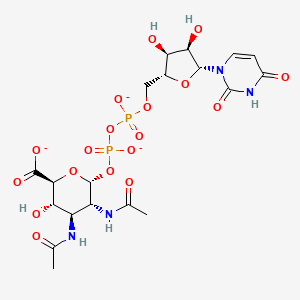
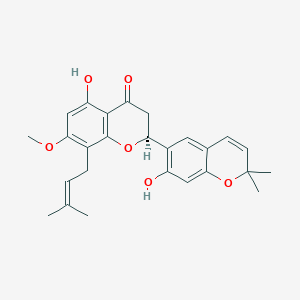
![(Z)-4-[3-(benzylamino)phenyl]-2-hydroxy-4-oxo-but-2-enoic acid](/img/structure/B1264178.png)
